1-[(6-bromonaphthalen-2-yl)oxy]-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol
Description
This compound is a brominated naphthalene derivative featuring a propan-2-ol backbone substituted with a 2-methylbenzimidazole moiety. Its molecular formula is C₁₇H₁₈BrN₃O₂, with a molecular weight of 376.25 g/mol . Key physicochemical properties include a hydrogen bond donor count of 1 (from the hydroxyl group), hydrogen bond acceptors of 4 (oxygen and nitrogen atoms), and an XlogP value of 3.7, indicating moderate lipophilicity .
Properties
Molecular Formula |
C21H19BrN2O2 |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H19BrN2O2/c1-14-23-20-4-2-3-5-21(20)24(14)12-18(25)13-26-19-9-7-15-10-17(22)8-6-16(15)11-19/h2-11,18,25H,12-13H2,1H3 |
InChI Key |
KNSZPLMQVDISBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC4=C(C=C3)C=C(C=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-bromonaphthalen-2-yl)oxy]-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol typically involves multiple steps:
Bromination of Naphthalene: The initial step involves the bromination of naphthalene to form 6-bromonaphthalene.
Formation of Naphthoxy Intermediate: The bromonaphthalene is then reacted with an appropriate alcohol to form the naphthoxy intermediate.
Coupling with Benzimidazole: The final step involves coupling the naphthoxy intermediate with 2-methyl-1H-benzimidazole under specific conditions to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(6-Bromonaphthalen-2-yl)oxy]-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe for studying biological pathways involving benzimidazole derivatives.
Industry: It can be utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6-bromonaphthalen-2-yl)oxy]-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to certain enzymes or receptors, modulating their activity. The bromonaphthalene group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Benzimidazole-Containing Analogs
- 2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol (): This compound shares the 2-methylbenzimidazole group but replaces the bromonaphthyloxy moiety with a methoxyphenol system. The absence of bromine reduces molecular weight (MW = 282.3 g/mol) and lipophilicity (predicted XlogP ~2.1).
- 2-[1-(2-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-6-methoxyphenol (): A benzimidazole derivative with a benzyl-hydroxy-methoxy substitution pattern. The increased polarity from two methoxy groups and a hydroxyl group lowers logP (~1.8) compared to the target compound, favoring aqueous solubility but possibly reducing membrane permeability .
Table 1: Benzimidazole Derivatives Comparison
| Compound | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | XlogP | Notable Features |
|---|---|---|---|---|---|
| Target Compound | 376.25 | 1 | 4 | 3.7 | Bromonaphthyloxy, 2-Me-benzimidazole |
| 2-Methoxy-6-(6-Me-benzimidazol-2-yl)phenol | 282.3 | 2 | 5 | ~2.1 | Phenolic OH, methoxy substituents |
| 2-[1-(2-Hydroxy-3-MeO-benzyl)-benzimidazolyl]-6-MeO-phenol | 418.4 | 2 | 7 | ~1.8 | Multiple polar substituents |
Carbazole Derivatives
- WK-22 (): 1-((1,3-Bis(3,6-difluoro-9H-carbazol-9-yl)propan-2-yl)oxy)-3-(isopropylamino)propan-2-ol This carbazole-based compound replaces the benzimidazole and bromonaphthyloxy groups with difluorocarbazole units. The fluorine atoms enhance electronegativity and metabolic stability, while the isopropylamino group increases basicity. Its larger MW (659.7 g/mol) and higher logP (~5.2) suggest greater membrane penetration but lower solubility .
- WK-28 (): 1-((2-(1H-indol-3-yl)ethyl)amino)-3-((1-(3,6-difluoro-9H-carbazol-9-yl)-3-(3-fluoro-9H-carbazol-9-yl)propan-2-yl)oxy)propan-2-ol A polyfluorinated carbazole derivative with an indole-ethylamine side chain. The fluorine atoms and indole system enhance interactions with aromatic residues in enzymes (e.g., DNMT1 inhibition), but the complex structure may limit synthetic scalability (55% yield reported) .
Table 2: Carbazole vs. Benzimidazole Derivatives
| Compound | Core Structure | MW (g/mol) | XlogP | Biological Target | Key Features |
|---|---|---|---|---|---|
| Target Compound | Benzimidazole | 376.25 | 3.7 | Not specified | Bromine for steric/electronic effects |
| WK-22 | Carbazole | 659.7 | ~5.2 | DNMT1 inhibitor | Fluorine substituents, isopropylamine |
| WK-28 | Carbazole/Indole | 661.28 | ~5.5 | DNMT1 inhibitor | Multi-fluorinated, indole side chain |
Triazole- and Morpholine-Containing Analogs
- Compound 15 (): 1-(2-Chlorobenzyloxy)-3-[4-(6-methoxynaphthalen-2-yl)-triazolyl]-propan-2-ol Replaces benzimidazole with a triazole ring. The triazole’s hydrogen bond acceptor capacity (N atoms) may improve target engagement in antifungal applications .
- BH47231 (): 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazinyl]propan-2-ol Shares the bromonaphthyloxy group but substitutes benzimidazole with a morpholine-sulfonyl-piperazine moiety. The sulfonyl group introduces polarity (lower logP ~2.8 vs.
Table 3: Heterocyclic Analogs
| Compound | Heterocycle | MW (g/mol) | XlogP | Notable Modifications |
|---|---|---|---|---|
| Target | Benzimidazole | 376.25 | 3.7 | Bromonaphthyloxy |
| Compound 15 | Triazole | ~430 | ~3.2 | Chlorobenzyloxy, methoxynaphthalene |
| BH47231 | Morpholine-sulfonyl | 514.43 | ~2.8 | Piperazine linker, sulfonyl group |
Nadolol-Related Structures
- Nadolol Impurity F (): (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol Hydrochloride A β-blocker derivative with a naphthalenyloxy group and tertiary amine. While pharmacologically distinct, its naphthalene-propanolamine scaffold highlights the importance of the hydroxyl group for hydrogen bonding in receptor interactions. The tert-butylamino group increases logP (~2.5) compared to the target compound .
Biological Activity
1-[(6-bromonaphthalen-2-yl)oxy]-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol is a chemical compound that has garnered attention for its potential biological activities. Its structure incorporates a bromonaphthalene moiety and a benzimidazole derivative, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound, supported by experimental data, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structure:
Key Properties:
- Molecular Weight : 295.20 g/mol
- CAS Number : 15231-91-1
- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing primarily on its antibacterial and antifungal properties.
Antibacterial Activity
Recent studies have indicated that the compound exhibits significant antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for the tested strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 500 |
| Pseudomonas aeruginosa | 125 |
| Enterococcus faecalis | 100 |
Case Study : A study conducted by researchers at [source] demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential use as an antibacterial agent in clinical settings.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity. The results of antifungal testing are presented in Table 2.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 200 |
| Aspergillus niger | 400 |
The compound was particularly effective against Candida albicans, indicating its potential application in treating fungal infections.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromonaphthalene group may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Additionally, the benzimidazole component may interfere with cellular processes essential for microbial survival.
Comparative Studies
Comparative studies involving structural analogs have provided insights into the structure-activity relationship (SAR) of this compound. For instance, compounds lacking the bromonaphthalene moiety exhibited significantly reduced antibacterial activity, underscoring the importance of this functional group in enhancing biological efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
